3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that features a furan ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the formation of the furan and oxazole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Esters and amides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The exact mechanism of action for 3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative used in the synthesis of various chemicals and fuels.
5-Hydroxymethylfurfural: A biomass-derived compound with applications in the production of fuels and chemicals.
Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.
Uniqueness
3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-3,8H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFDHHLKPBXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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